molecular formula C14H11ClN2 B1311316 7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine CAS No. 1026076-88-9

7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B1311316
CAS No.: 1026076-88-9
M. Wt: 242.7 g/mol
InChI Key: SKEPJLRNZROUFQ-UHFFFAOYSA-N
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Description

7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic organic compound with the molecular formula C14H11ClN2. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Mechanism of Action

Target of Action

The primary target of 7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . FGFR is a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . The FGFR1–4 isoforms mainly consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . This compound derivatives have potent activities against FGFR1, 2, and 3 .

Biochemical Pathways

The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

It is known that the compound has a low molecular weight , which could potentially enhance its bioavailability.

Result of Action

In vitro, this compound derivatives have been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . They also significantly inhibit the migration and invasion of 4T1 cells .

Action Environment

It is known that the compound’s action can be influenced by various factors, including the presence of fibroblast growth factors and the specific isoform of fgfr that is present .

Biochemical Analysis

Biochemical Properties

7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation and differentiation . The compound binds to the active site of these receptors, inhibiting their activity and thus affecting downstream signaling pathways. Additionally, this compound interacts with various proteins and other biomolecules, forming hydrogen bonds and hydrophobic interactions that stabilize these complexes .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of FGFRs leads to reduced cell proliferation and increased apoptosis in cancer cells . This compound also affects the PI3K-Akt and MAPK pathways, which are crucial for cell survival and growth . By altering these pathways, this compound can induce cell cycle arrest and promote programmed cell death.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a competitive inhibitor of FGFRs by occupying the ATP-binding site, preventing phosphorylation and subsequent activation of the receptor . This inhibition disrupts the signaling cascade, leading to decreased cell proliferation and increased apoptosis. Additionally, the compound can modulate gene expression by influencing transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . Its efficacy may decrease over time due to potential degradation or development of resistance mechanisms in cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth with minimal toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve significant therapeutic effects without causing severe toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The compound undergoes oxidation and conjugation reactions, leading to the formation of metabolites that are excreted in urine and feces . These metabolic processes can affect the compound’s bioavailability and efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The compound’s distribution is influenced by its lipophilicity and affinity for certain cellular components.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is primarily localized in the cytoplasm and nucleus, where it interacts with target proteins and enzymes . The compound’s localization is directed by specific targeting signals and post-translational modifications that ensure its proper distribution within the cell . This localization is essential for its inhibitory effects on FGFRs and other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine derivatives with suitable electrophiles, followed by cyclization and chlorination steps .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The exact industrial methods can vary depending on the scale and specific requirements of the production .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-1H-pyrrolo[3,2-b]pyridine
  • 7-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine
  • 7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine

Uniqueness

7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the chloro and methyl groups at specific positions on the pyrrolo[3,2-b]pyridine ring system can significantly impact its interaction with molecular targets and its overall pharmacological profile .

Properties

IUPAC Name

7-chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2/c1-9-7-11(15)14-13(16-9)8-12(17-14)10-5-3-2-4-6-10/h2-8,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKEPJLRNZROUFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=N1)C=C(N2)C3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80445778
Record name 7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1026076-88-9
Record name 7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Amino-4-chloro-6-methyl-2-(2-phenyl ethynyl)pyridine (1.24 g, 5.1 mmol) was dissolved in anhydrous DMF (90 mL), CuI (150 mg, 0.8 mmol) was added and the mixture was heated at 110° C. for 18 h. The cooled mixture was poured into H2O (125 mL) and extracted with EtOAc (2×100 mL). The combined extracts were washed with H2O and brine, dried over MgSO4 and filtered through a plug of silica using CHCl3. The crude product was triturated with 20:1 hexanes:EtOAc, filtered, and dried under high vacuum to afford 600 mg (48%) of 7-chloro-5-methyl-2-phenyl pyrrolo-[3,2-b]pyridine. 1H NMR (DMSO-d6; 500 MHz): δ 2.40 (s, 3), 7.05 (s, 1), 7.16 (s,1), 7.38 (t, 1, J=5.2), 7.49 (m, 2), 8.02 (d, 2, J=7.2). MS m/z: 243 (M+H). This intermediate chloride (273 mg, 1.1 mmol) was taken up in 4:1 o-xylene/piperidine (10 mL) and heated to 140° C. in a Teflon-capped pressure tube for 7 d. The mixture was cooled to room temperature, diluted with H2O (125 mL) and extracted with EtOAc (2×100 mL). The combined organic layers were washed with H2O and brine, dried over MgSO4 filtered, and concentrated in vacuo. Chromatography on silica gel eluting with 10:1 CHCl3:MeOH afforded 244 mg (75%, 36% overall) of the title compound as a pale yellow solid. The product's 1H-NMR was identical to that obtained using Method A.
Name
3-Amino-4-chloro-6-methyl-2-(2-phenyl ethynyl)pyridine
Quantity
1.24 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
125 mL
Type
reactant
Reaction Step Two
Name
CuI
Quantity
150 mg
Type
catalyst
Reaction Step Three

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